molecular formula C20H22BrN3O3S B2658589 N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1002272-16-3

N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2658589
CAS No.: 1002272-16-3
M. Wt: 464.38
InChI Key: RFTHJOVTFYIUMR-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 790242-62-5) is a sulfonamide-acetamide hybrid featuring a 4-bromophenyl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with an (E)-styrenesulfonyl group. Its molecular formula is C₂₀H₂₂BrN₃O₃S, with a molecular weight of 464.38 g/mol .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c21-18-6-8-19(9-7-18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTHJOVTFYIUMR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with acetic anhydride to form N-(4-bromophenyl)acetamide. The next step involves the sulfonylation of piperazine with phenylethenyl sulfonyl chloride, followed by coupling with the N-(4-bromophenyl)acetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs based on:

  • Phenyl substituents (e.g., bromo, fluoro, methyl).
  • Piperazine sulfonyl modifications (e.g., styrenesulfonyl, tosyl, bromophenylsulfonyl).
  • Core scaffold differences (e.g., pyridazinone vs. acetamide-piperazine).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Phenyl Substituent Piperazine Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Notable Features/Biological Activity
Target Compound 4-bromophenyl (E)-2-phenylethenyl C₂₀H₂₂BrN₃O₃S 464.38 Stereospecific sulfonyl group; potential FPR activity inferred from analogs
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazin-1-yl]acetamide 4-bromophenyl 3-methoxybenzyl (pyridazinone core) C₂₁H₂₀BrN₃O₃ Not provided FPR2 agonist; activates calcium mobilization and chemotaxis
N′-Benzylidene-2-(4-(4-bromophenyl)sulfonylpiperazinyl)acetohydrazide 4-bromophenyl 4-bromophenyl C₁₉H₂₁BrN₄O₃S 465.37 Hydrazide linkage; no reported activity
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide 2-phenylsulfanylphenyl (E)-2-phenylethenyl C₂₆H₂₇N₃O₃S₂ 493.64 Bulkier phenyl group; sulfur-containing substituent
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-fluorophenyl 4-methylphenyl (tosyl) C₁₉H₂₀FN₃O₃S 397.45 Fluorine substituent; reduced lipophilicity vs. bromo
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 4-bromo-2-methylphenyl None (3-chlorophenyl substituent) C₁₉H₂₁BrClN₃O 422.75 No sulfonyl group; altered piperazine substitution

Biological Activity

N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from diverse sources while providing detailed insights into its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a bromophenyl group, a sulfonylpiperazine moiety, and an acetamide functional group. The presence of these groups is crucial for its biological activity.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various microbial strains. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Mechanism of Action : The antimicrobial action is hypothesized to involve the disruption of bacterial cell membranes and interference with lipid biosynthesis. The sulfonamide group may play a role in inhibiting key metabolic pathways in bacteria .
  • Efficacy : In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of similar compounds demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Research utilizing the MCF7 breast cancer cell line indicates that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively .
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound binds favorably to estrogen receptors, indicating potential for targeting hormone-dependent cancers. The binding affinities observed were comparable to known therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentEffect on Activity
Bromophenyl GroupEnhances lipophilicity and membrane penetration
Sulfonamide MoietyCritical for antimicrobial efficacy
Piperazine RingContributes to receptor binding and biological interactions

The presence of electron-withdrawing groups like bromine enhances the overall potency by increasing the compound's ability to interact with biological targets effectively .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the sulfonamide framework, assessing their antimicrobial and anticancer activities through quantitative structure-activity relationship (QSAR) analysis. Results indicated that modifications at specific positions on the phenyl ring significantly altered biological efficacy .
  • Clinical Relevance : A recent investigation into similar compounds highlighted their potential as novel therapeutic agents in treating resistant bacterial infections and specific cancer types, emphasizing the need for further clinical trials .

Q & A

Q. How can researchers optimize the synthesis of N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., sulfonamide precursors) with acetic anhydride under controlled conditions, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products . Reaction parameters such as temperature, solvent choice, and stoichiometric ratios of reagents (e.g., piperazine derivatives and bromophenyl acetamide precursors) should be systematically varied. Characterization via NMR and HPLC ensures purity (>95%) and validates structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C–S–O in the sulfonyl group ≈109.4°) and torsion angles (e.g., phenyl-ethenyl dihedral angles) to confirm stereochemistry . Spectroscopic methods include:
  • NMR : Assign proton environments (e.g., aromatic H at δ 7.2–7.8 ppm, piperazine H at δ 3.2–3.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with the compound’s structural motifs (e.g., sulfonamide-piperazine hybrids for antimicrobial or kinase inhibition). Use standardized protocols:
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting data on this compound’s biological efficacy?

  • Methodological Answer : Perform systematic SAR by synthesizing analogs with modifications to:
  • Sulfonyl Group : Replace with carbonyl or phosphonate to assess electronic effects.
  • Phenylethenyl Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Piperazine Ring : Test substituents (e.g., methyl, fluoro) to evaluate steric and pharmacokinetic impacts.
    Use multivariate analysis to correlate structural changes with activity trends, addressing contradictions in potency .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products using LC-MS .

Q. How can researchers resolve contradictions in experimental data, such as variable inhibition across cell lines?

  • Methodological Answer :
  • Dose-Response Replication : Repeat assays with stricter controls (e.g., uniform cell passage numbers, serum-free conditions) to minimize batch variability .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target pathways affecting potency .
  • Molecular Dynamics (MD) Simulations : Model compound-receptor interactions to explain differential binding affinities across cell types .

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